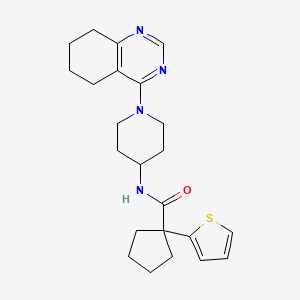

2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

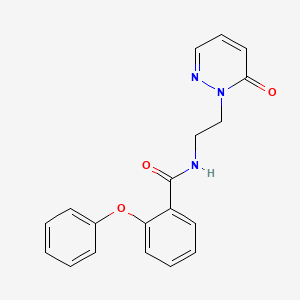

The compound 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar benzothiazole derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring and subsequent functionalization. For example, a derivative of 1,3,4-thiadiazole was synthesized with an 84% yield using a dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium . Another synthesis approach for a related compound utilized the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety . These methodologies suggest that the synthesis of this compound could also involve similar strategies for constructing the benzothiazole core and introducing the appropriate substituents.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction studies provide detailed conformational features of these compounds . For instance, two novel benzothiazoles were characterized by X-ray diffraction, revealing their crystalline structures and the presence of intermolecular hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for the compound , but the synthesis and functionalization methods imply that these molecules can undergo reactions typical for amides, halides, and heterocyclic compounds. For example, the cyanomethylene group in a related compound was exploited for the construction of new heterocycles , indicating that similar reactive sites on this compound could be used for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of halogens, amide groups, and the benzothiazole ring can affect properties such as solubility, melting point, and reactivity. While the specific properties of this compound are not provided, related compounds have been characterized by elemental analysis and spectroscopic techniques . Additionally, the biological activities of these compounds, such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, have been evaluated, suggesting that the compound may also possess similar properties .

科学的研究の応用

Antitumor Applications

Compounds structurally related to 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide have been synthesized and evaluated for their potent antitumor activities. For instance, derivatives have shown selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth. This highlights the compound's potential in cancer research and therapy (Yoshida et al., 2005). Furthermore, specific derivatives have demonstrated proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial Applications

The synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been explored, with both the ligand and its complexes showing significant in vitro antibacterial activities against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests their utility in developing new antimicrobial agents (Obasi et al., 2017).

Synthetic Chemistry and Material Science

In synthetic chemistry, benzothiazole derivatives serve as versatile synthons for creating a wide range of chemical structures, which are crucial for pharmaceutical development and material science. For example, the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride have been investigated, showcasing its versatility in reacting with various amines to produce novel heterocycles (Farag et al., 1997). Additionally, benzothiazoles have been synthesized through a TEMPO-catalyzed electrochemical C–H thiolation, offering a metal- and reagent-free method for their preparation, which is significant for sustainable chemistry practices (Qian et al., 2017).

作用機序

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

将来の方向性

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

特性

IUPAC Name |

2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGXIIBHOKCSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

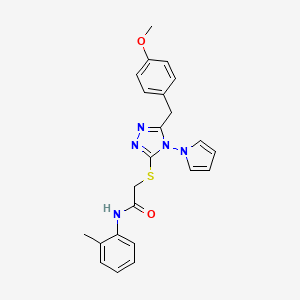

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

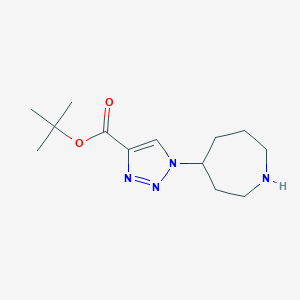

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

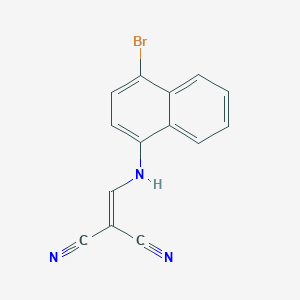

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

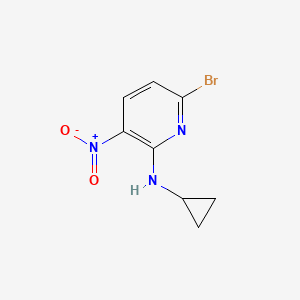

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)